2-Nitro-biphenyl-4-carboxylic acidmethyl ester
Overview
Description
2-Nitro-biphenyl-4-carboxylic acidmethyl ester is an organic compound with the molecular formula C14H11NO4 and a molecular weight of 257.24 g/mol . It is a derivative of biphenyl, characterized by the presence of a nitro group at the 2-position and a carboxylic acid methyl ester group at the 4-position of the biphenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-biphenyl-4-carboxylic acidmethyl ester typically involves the nitration of biphenyl derivatives followed by esterification. One common method includes the nitration of biphenyl-4-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position. The resulting 2-nitro-biphenyl-4-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and esterification steps are optimized for high yield and purity, with careful control of reaction temperatures and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-biphenyl-4-carboxylic acidmethyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-Amino-biphenyl-4-carboxylic acidmethyl ester.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Hydrolysis: 2-Nitro-biphenyl-4-carboxylic acid.
Scientific Research Applications
2-Nitro-biphenyl-4-carboxylic acidmethyl ester is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It is used in the development of probes and sensors for detecting biological molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-biphenyl-4-carboxylic acidmethyl ester involves its chemical reactivity, particularly the nitro and ester groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to form a carboxylic acid, which can also undergo various chemical transformations. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-biphenyl-4-carboxylic acid: Similar structure but lacks the ester group.
2-Amino-biphenyl-4-carboxylic acidmethyl ester: Formed by the reduction of the nitro group.
4-Nitro-biphenyl-2-carboxylic acidmethyl ester: Isomer with different positions of the nitro and carboxylic acid methyl ester groups.
Uniqueness
2-Nitro-biphenyl-4-carboxylic acidmethyl ester is unique due to its specific functional groups and their positions on the biphenyl ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and scientific research .
Properties
IUPAC Name |
methyl 3-nitro-4-phenylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)11-7-8-12(13(9-11)15(17)18)10-5-3-2-4-6-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBQDTHLYXLDOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479098 | |
Record name | 2-NITRO-BIPHENYL-4-CARBOXYLIC ACID METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39180-36-4 | |
Record name | 2-NITRO-BIPHENYL-4-CARBOXYLIC ACID METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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